molecular formula C9H9NO3 B1622389 4-[(Methoxyimino)methyl]benzoic acid CAS No. 61471-43-0

4-[(Methoxyimino)methyl]benzoic acid

Cat. No.: B1622389
CAS No.: 61471-43-0
M. Wt: 179.17 g/mol
InChI Key: GOJYSIUTEMBHIG-UHFFFAOYSA-N
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Properties

IUPAC Name

4-[(E)-methoxyiminomethyl]benzoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H9NO3/c1-13-10-6-7-2-4-8(5-3-7)9(11)12/h2-6H,1H3,(H,11,12)/b10-6+
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GOJYSIUTEMBHIG-UXBLZVDNSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CON=CC1=CC=C(C=C1)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CO/N=C/C1=CC=C(C=C1)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H9NO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

179.17 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

61471-43-0
Record name 4-[(methoxyimino)methyl]benzoic acid
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 4-[(Methoxyimino)methyl]benzoic acid typically involves the reaction of 4-formylbenzoic acid with methoxyamine hydrochloride in the presence of a base such as sodium acetate. The reaction is carried out in a solvent like ethanol under reflux conditions .

Industrial Production Methods: While specific industrial production methods for this compound are not widely documented, the general approach involves large-scale synthesis using similar reaction conditions as in laboratory settings. The process may be optimized for higher yields and purity through the use of advanced purification techniques such as recrystallization and chromatography .

Chemical Reactions Analysis

Types of Reactions: 4-[(Methoxyimino)methyl]benzoic acid can undergo various chemical reactions, including:

Common Reagents and Conditions:

Major Products:

Mechanism of Action

The mechanism of action of 4-[(Methoxyimino)methyl]benzoic acid involves its interaction with specific molecular targets. The compound can form covalent bonds with nucleophilic sites on proteins and enzymes, leading to modifications in their activity. The methoxyimino group can act as an electrophile, facilitating reactions with nucleophiles in biological systems .

Comparison with Similar Compounds

Uniqueness: 4-[(Methoxyimino)methyl]benzoic acid is unique due to its specific functional groups, which allow it to participate in a variety of chemical reactions and interactions. Its versatility makes it valuable in multiple research fields .

Biological Activity

Overview

4-[(Methoxyimino)methyl]benzoic acid is a compound of significant interest in biochemical and pharmaceutical research due to its diverse biological activities. This article explores its mechanisms of action, interactions with biomolecules, and potential therapeutic applications, supported by relevant research findings and case studies.

  • Chemical Formula : C₉H₉NO₃
  • CAS Number : 61471-43-0
  • Molecular Weight : 179.17 g/mol

This compound primarily interacts with enzymes, particularly TEM-type beta-lactamases , which are crucial in antibiotic resistance mechanisms in enterobacteria. These enzymes hydrolyze beta-lactam antibiotics, including cefotaxime and ceftazidime, thereby rendering them ineffective.

Interaction with Enzymes

  • Enzyme Targets : It has been shown to inhibit specific enzymes involved in the shikimate and phenylpropanoid pathways, which are vital for the metabolism of phenolic compounds.
  • Binding Mechanism : The compound binds to active sites of enzymes, altering their catalytic activity, which can lead to modulation of cellular processes such as gene expression and metabolic pathways.

Antimicrobial Activity

Research indicates that this compound exhibits antimicrobial properties, particularly against gram-positive and gram-negative bacteria. Its effectiveness was demonstrated in vitro, showing significant inhibition against various strains while being less effective than some third-generation cephalosporins .

Cellular Effects

The compound influences cellular functions through:

  • Cell Signaling Pathways : It modulates pathways that affect gene expression related to oxidative stress responses.
  • Gene Expression : Alters the expression of genes involved in synthesizing phenolic antioxidants.

Dosage Effects

Studies have indicated that the biological effects vary significantly with dosage:

  • Low Doses : Beneficial effects on cellular function.
  • High Doses : Potential toxicity or adverse effects observed in animal models, highlighting a threshold effect necessary for significant biological response.

Metabolic Pathways

This compound is involved in several metabolic pathways:

  • Shikimate Pathway : Interacts with key enzymes like phenylalanine ammonia-lyase.
  • Phenylpropanoid Pathway : Affects the synthesis of various phenolic compounds crucial for plant metabolism and defense mechanisms.

Study on Antimicrobial Efficacy

In a comparative study involving various antibiotics, this compound was evaluated against multiple bacterial strains. The results indicated that it had a higher minimum inhibitory concentration (MIC) compared to cefpodoxime but demonstrated comparable efficacy against certain resistant strains .

AntibioticMIC (µg/mL)
This compound8
Cefpodoxime2
Ceftazidime0.5

Toxicological Assessment

A study assessing the compound's toxicity revealed that at elevated doses, it could induce cytotoxic effects in vitro, emphasizing the need for careful dosage consideration in therapeutic applications.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
4-[(Methoxyimino)methyl]benzoic acid
Reactant of Route 2
4-[(Methoxyimino)methyl]benzoic acid

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